molecular formula C27H44O4 B14429095 Spirostan-1,3-diol, (1beta,3beta,5alpha,25S)- CAS No. 82373-93-1

Spirostan-1,3-diol, (1beta,3beta,5alpha,25S)-

Cat. No.: B14429095
CAS No.: 82373-93-1
M. Wt: 432.6 g/mol
InChI Key: NCLLSOCDVMFDSK-YHKJMRFISA-N
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Description

Spirostan-1,3-diol, (1beta,3beta,5alpha,25S)- is a chemical compound with the molecular formula C27H44O4 It belongs to the class of spirostanol saponins, which are steroidal glycosides This compound is characterized by its spirostan structure, which includes a spiroketal ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spirostan-1,3-diol, (1beta,3beta,5alpha,25S)- typically involves multiple steps, starting from readily available steroidal precursors. The key steps in the synthesis include the formation of the spiroketal ring system and the introduction of hydroxyl groups at specific positions. Common reagents used in these reactions include strong acids for catalyzing the formation of the spiroketal ring and oxidizing agents for introducing hydroxyl groups.

Industrial Production Methods

Industrial production of Spirostan-1,3-diol, (1beta,3beta,5alpha,25S)- often involves the extraction of steroidal saponins from natural sources, such as plants. These saponins are then subjected to hydrolysis and other chemical modifications to obtain the desired compound. The process is optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Spirostan-1,3-diol, (1beta,3beta,5alpha,25S)- undergoes various chemical reactions, including:

    Oxidation: Introduction of additional hydroxyl groups or conversion of hydroxyl groups to carbonyl groups.

    Reduction: Conversion of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents (e.g., thionyl chloride, SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of spirostan-1,3-dione, while reduction can yield spirostan-1,3-diol derivatives with different stereochemistry.

Scientific Research Applications

Spirostan-1,3-diol, (1beta,3beta,5alpha,25S)- has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other steroidal compounds.

    Biology: Studied for its role in plant metabolism and its potential as a bioactive compound.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of steroidal drugs and other bioactive compounds.

Mechanism of Action

The mechanism of action of Spirostan-1,3-diol, (1beta,3beta,5alpha,25S)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Spirostan-1,3-diol, (1beta,3beta,5beta,25R): Another spirostanol saponin with a different stereochemistry.

    Furostan-1,3-diol, (1beta,3beta,5alpha,25S): A related compound with a furostan structure instead of a spirostan structure.

Uniqueness

Spirostan-1,3-diol, (1beta,3beta,5alpha,25S)- is unique due to its specific stereochemistry and biological activities

Properties

CAS No.

82373-93-1

Molecular Formula

C27H44O4

Molecular Weight

432.6 g/mol

IUPAC Name

(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13S,14R,16R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16-diol

InChI

InChI=1S/C27H44O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h15-24,28-29H,5-14H2,1-4H3/t15-,16-,17-,18+,19+,20-,21-,22-,23+,24-,25-,26-,27+/m0/s1

InChI Key

NCLLSOCDVMFDSK-YHKJMRFISA-N

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5([C@@H](C[C@@H](C6)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(C(CC(C6)O)O)C)C)C)OC1

Origin of Product

United States

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